2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential applications in modulating biological processes. This compound features a piperidine ring with difluorination, contributing to its unique properties.
The compound is often synthesized in laboratory settings for research purposes, particularly in the context of developing inhibitors for various biological targets. Its synthesis and characterization have been documented in various patents and scientific literature, highlighting its relevance in medicinal chemistry and drug development .
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride can be achieved through several methods, often involving multi-step organic reactions. A common approach includes:
The synthetic pathways often involve careful control of reaction conditions such as temperature and pH, along with purification steps like recrystallization or chromatography to isolate the desired product with high purity.
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilic character.
The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride primarily involves its interaction with specific biological targets such as proteins or enzymes.
Quantitative studies often utilize assays to determine IC₅₀ values (the concentration required to inhibit 50% of target activity), which provide insights into the efficacy of this compound.
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride has potential applications in:
The strategic disconnection of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol hydrochloride reveals two primary synthons: a 4,4-difluoropiperidine core and a 2-chloroethanol hydrochloride unit. This retrosynthetic approach leverages the prevalence of N-functionalized piperidines in drug discovery, where the difluorinated motif enhances metabolic stability and modulates pKa. The piperidine ring is typically constructed via pyridine hydrogenation or cyclization of 1,5-dihalopentanes, followed by fluorination. The 2-chloroethanol linker serves as an alkylating agent for nitrogen functionalization, introducing the ethanol terminus crucial for molecular interactions [3] [9].
A critical advantage of this disconnection is its convergence with parallel synthesis strategies. The difluoropiperidine scaffold acts as a versatile intermediate for generating combinatorial libraries through nucleophilic substitution with diverse electrophilic linkers. Computational studies indicate that the 4,4-difluorination imposes a chair conformation with equatorial fluorine atoms, minimizing ring strain upon N-alkylation. This geometric stability is essential for maintaining target binding affinity in bioactive molecules [9].
Table 1: Key Building Blocks for Target Compound Synthesis
Synthon Type | Representative Reagent | Role in Retrosynthesis | Complexity Impact |
---|---|---|---|
Piperidine Core | 4,4-Difluoropiperidine hydrochloride | Fluorinated ring assembly | High |
Alkylating Agent | 2-Chloroethanol hydrochloride | Ethanol linker installation | Low |
Fluorine Source | Deoxofluor® / KF | Electrophilic/Nucleophilic fluorination | Moderate |
Electrophilic fluorination (e.g., Selectfluor® or NFSI) of piperidin-4-ones enables direct C4-fluorination but suffers from regioselectivity challenges and over-fluorination byproducts. For example, electrophilic agents convert piperidin-4-one to 4,4-difluoropiperidine in ≤65% yield due to competing enolization and epimerization. The strong electrophilicity of these reagents also limits compatibility with electron-rich heterocycles, necessitating protective group strategies that increase synthetic steps [9].
In contrast, nucleophilic fluorination using KF or CsF offers superior atom economy and scalability. A breakthrough solid-state mechanochemical method employs KF/aliquat 336 (trioctylmethylammonium chloride) for nucleophilic aromatic substitution. This solvent-free technique achieves 85–92% fluorination of N-heteroaryl halides within 1 hour at ambient temperature, bypassing traditional polar aprotic solvents like DMF or DMSO. The method’s efficiency is demonstrated in the synthesis of 4-fluoropyridine intermediates, which are hydrogenated to 4-fluoropiperidines en route to the target compound [10]. Crucially, 4,4-difluorination requires a two-step sequence: (1) carbonyl conversion to difluoromethylene via Deoxofluor® or SF₄, followed by (2) N-functionalization. The difluoromethylene group significantly increases the scaffold’s lipophilic efficiency (LipE) by reducing basicity (pKa shift from 11.0 to 8.2) while maintaining aqueous solubility [3] [9].
Table 2: Performance Metrics of Fluorination Techniques
Method | Reagent System | Yield (%) | Reaction Time | Byproduct Formation | Piperidine Scope |
---|---|---|---|---|---|
Electrophilic (Solution) | Selectfluor®/CH₃CN | 40-65 | 8-12 h | High (≥25%) | Moderate |
Nucleophilic (Solution) | KF/18-Crown-6/DMSO | 70-78 | 24 h | Moderate (15%) | Broad |
Nucleophilic (Solid-State) | KF/Aliquat 336 | 85-92 | 1 h | Low (<5%) | Broad |
The ethanol linker in 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol hydrochloride serves as a spacer module that balances conformational flexibility and hydrophilicity. Structure-activity relationship (SAR) studies reveal that two-carbon chains maximize target engagement across therapeutic contexts. Shorter linkers (e.g., methanol derivatives) reduce steric accessibility to enzymatic pockets, while longer chains (e.g., propanol analogs) increase entropic penalties upon binding. The hydrochloride salt form enhances crystallinity and aqueous solubility (LogP reduction from 1.8 to 0.3), addressing formulation challenges common to lipophilic piperidines [7] [9].
In orexin receptor antagonists, the ethanol tether forms critical H-bonds with His⁵⁰⁶ in OX₁R via the hydroxyl group. Molecular dynamics simulations show that replacing the ethanol with methyl ether diminishes binding affinity (ΔKd = 8.3 nM vs. >100 nM) due to lost polar interactions. Similarly, in Sirt6 activators, protonated piperidine nitrogens and ethanol hydroxyl groups participate in salt bridges with Glu⁵⁶ and Asp⁶³ residues. The linker’s polarity also modulates blood-brain barrier (BBB) penetration: ethanol derivatives exhibit balanced LogD₇.₄ (~1.0) versus more lipophilic analogs (LogD₇.₄ >2.5), which show increased plasma protein binding [7] [9].
Table 3: Impact of Linker Modifications on Drug Properties
Linker Structure | Target Affinity (Ki, nM) | Solubility (mg/mL) | LogD₇.₄ | Key Application |
---|---|---|---|---|
-CH₂CH₂OH (Ethanol) | 3.8 ± 0.4 | 42.5 | 1.0 | Orexin antagonists |
-CH₂CH₂OCH₃ (Methyl ether) | >100 | 8.1 | 1.8 | (Inferior) |
-CH₂CH₂CH₂OH (Propanol) | 15.2 ± 2.1 | 33.9 | 1.4 | Kinase inhibitors |
-CH₂CO₂H (Acetic acid) | 89.6 ± 6.7 | 6.3 | -0.5 | Poor CNS penetration |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1